molecular formula C9H6F3N3O B11874733 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1956370-27-6

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11874733
CAS No.: 1956370-27-6
M. Wt: 229.16 g/mol
InChI Key: KCRVNTGMAFRDCI-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a chemical compound with the molecular formula C9H6F3N3O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with trifluoroacetic anhydride to form 2-(trifluoromethyl)pyridine. This intermediate is then subjected to cyclization with formamide under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific trifluoromethyl group at the 6-position, which imparts distinct chemical and biological properties. This makes it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity .

Properties

CAS No.

1956370-27-6

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-3-6(8(13)16)15(7)4-5/h1-4H,(H2,13,16)

InChI Key

KCRVNTGMAFRDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)C(=O)N

Origin of Product

United States

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